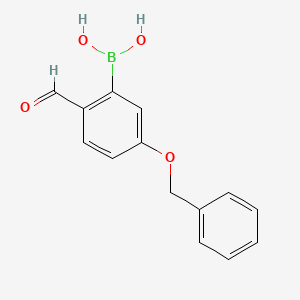

(5-(Benzyloxy)-2-formylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(Benzyloxy)-2-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BO4 and its molecular weight is 256.064. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-(Benzyloxy)-2-formylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C13H13B\O3

- CAS Number: 1226773-36-9

The presence of a boronic acid group is critical for its biological activity, particularly in interactions with biomolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antiproliferative Activity:

-

Antimicrobial Properties:

- The compound has demonstrated moderate antibacterial and antifungal activities. In vitro studies show that it inhibits the growth of pathogens such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting a promising profile for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

A clear structure-activity relationship has been established for boronic acid derivatives. Modifications in the phenyl ring or the boronic acid moiety can significantly affect biological activity:

- Substituents: The introduction of electron-withdrawing groups (like fluorine) at specific positions on the phenyl ring enhances antiproliferative activity.

- Formyl Group Positioning: The position of the formyl group also plays a crucial role; for example, variations at the 2-position have been shown to influence potency against different cancer cell lines .

Anticancer Activity

A notable study evaluated various phenylboronic acid derivatives against multiple cancer cell lines using assays such as MTT and SRB. The results indicated that compounds with specific substitutions exhibited low micromolar IC50 values, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research on the antimicrobial properties of this compound revealed its effectiveness against various microbial strains. For instance, it showed lower MIC values against Bacillus cereus compared to established antibiotics, suggesting its potential as a novel therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of selected derivatives related to this compound:

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | 44.6 (A-549) | 25 (E. coli) |

| 3-Morpholino-5-fluorobenzoxaborole | 175.2 (A-549) | 50 (C. albicans) |

| This compound | TBD | TBD |

Note: TBD = To be determined.

科学的研究の応用

2.1. Suzuki-Miyaura Coupling

One of the primary applications of (5-(Benzyloxy)-2-formylphenyl)boronic acid is as a substrate in the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The advantages include:

- Mild Reaction Conditions : The reaction typically occurs at room temperature or slightly elevated temperatures.

- Functional Group Tolerance : Various functional groups can be present on both the boronic acid and aryl halide, making it versatile for synthesizing complex molecules .

2.2. Chan-Lam Coupling

The compound can also be utilized in Chan-Lam coupling reactions , which involve the coupling of boronic acids with amines or other nucleophiles using copper catalysts. This method has been shown to produce a range of substituted amines and heterocycles efficiently .

Recent studies have indicated that this compound and related boronic acids exhibit antimicrobial properties . Research has demonstrated moderate activity against various pathogens, including:

- Candida albicans

- Escherichia coli

- Bacillus cereus

The mechanism of action appears to be linked to their ability to interact with biological molecules, potentially inhibiting essential enzymes or pathways in microbial cells .

4.1. Antimicrobial Studies

A study investigated the antimicrobial activity of several boronic acids, including this compound, revealing that these compounds could inhibit the growth of certain fungi and bacteria at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Moderate against E. coli |

| Other related boronic acids | Varies | Various activities reported |

4.2. Synthesis of Heterocycles

In another study, this compound was successfully employed in synthesizing quinazolines via Chan-Lam coupling with guanidines, demonstrating its utility in generating complex nitrogen-containing heterocycles under mild conditions .

特性

IUPAC Name |

(2-formyl-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFDHTIODOFOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742680 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226773-36-9 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。